Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate
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Overview
Description
Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate: is a complex organic compound characterized by its bicyclic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate typically involves multiple steps, starting with the formation of the bicyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The hydroxymethyl group can be introduced through subsequent functional group transformations.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to maximize yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxymethyl group to a carboxyl group.
Reduction: Reduction of the carboxylate group to an alcohol.
Substitution: Replacement of the hydroxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of Tert-butyl 5-(carboxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate .
Reduction: Formation of Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-hydroxymethyl .
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its bicyclic structure and functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential biological activities, such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine: Potential applications in medicine include the development of new therapeutic agents. Its structural features may allow it to interact with biological targets in a beneficial manner.
Industry: In industry, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be specific to the biological system .
Comparison with Similar Compounds
Tert-butyl 5-(hydroxymethyl)pyridin-2-ylcarbamate
Tert-butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate
Uniqueness: Tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate is unique due to its bicyclic structure, which provides a distinct spatial arrangement and reactivity compared to linear or less complex compounds. This structural uniqueness can lead to different chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-7-9-4-5-11(14)6-10(9)8-15/h9-11,15H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASFGIIEIYFQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCC1CC2CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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